molecular formula C9H9FO3 B1400381 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid CAS No. 1261674-98-9

3-(2-Fluoro-4-hydroxyphenyl)propanoic acid

Cat. No. B1400381
M. Wt: 184.16 g/mol
InChI Key: ZRWBWJCAGKHIDW-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-hydroxyphenyl)propanoic acid is a compound with the molecular formula C9H9FO3 . It is a tyrosine derivative and its structure contains a benzene ring conjugated to a propanoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of 3-(4-hydroxyphenyl)propanoic acid amide was performed using active 4-nitrophenyl ester where the reaction was performed with ammonia at room temperature . Another study reported the synthesis of new lanthanide complexes based on 3-(4-hydroxyphenyl)propanoic acid .


Molecular Structure Analysis

The molecular structure of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid can be analyzed based on its molecular formula C9H9FO3 . The structure contains a benzene ring conjugated to a propanoic acid .


Chemical Reactions Analysis

A study reported the catalytic activity of a two-component flavin-dependent monooxygenase from Pseudomonas aeruginosa toward cinnamic acid derivatives. The study found that the enzyme exhibited oxidation activity toward 3-(4-hydroxyphenyl)propanoic acid .

Scientific Research Applications

Asymmetric Synthesis

3-(2-Fluoro-4-hydroxyphenyl)propanoic acid has been utilized in asymmetric synthesis, particularly in the synthesis of fluorinated L-tyrosine and meta-L-tyrosines. This process involves key steps like the synthesis of benzyl bromides and the alkylation of glycine enolate derivatives (Monclus et al., 1995).

Vibrational Spectra Study

It has been a subject of experimental and theoretical study for understanding its vibrational spectra. This research provides insights into the molecular structure and behavior of compounds related to 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid (Song et al., 2007).

Polybenzoxazine Elaboration

Phloretic acid, closely related to 3-(4-Hydroxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, which is a significant advancement in material science (Trejo-Machin et al., 2017).

Synthesis of Anti-tumor Compounds

This compound has been involved in the synthesis of antitumor activities, demonstrating its potential in medicinal chemistry and pharmaceutical research (Jing, 2011).

Fluorogenic Substrates for Enzyme Assays

Research has indicated its role in developing fluorogenic substrates for enzyme assays, particularly for horseradish peroxidase, highlighting its application in biochemistry and molecular biology (Zaitsu & Ohkura, 1980).

Novel Approaches in Chemical Synthesis

The compound has been used in novel approaches for the synthesis of furoquinolinone and angelicin derivatives, showing its versatility in organic chemistry (Ye et al., 2012).

Application in Skin Care

3-(4-Hydroxyphenyl)propanoic acid, a similar compound, has been applied in the preparation of anti-aging compositions for skin care, demonstrating its utility in cosmetic and dermatological products (Wawrzyniak et al., 2016).

Flame Retardancy in Fabrics

Another derivative, 3-(Hydroxyphenyl phosphinyl) propanoic acid, has been used as a flame retardant agent, particularly for cellulose fabrics, showing its application in material safety and engineering (Zhang et al., 2008).

Chain Extender in Bionanocomposites

It has also been used as an organic modifier in layered double hydroxides for bionanocomposites, highlighting its role in nanotechnology and green material science (Totaro et al., 2017).

properties

IUPAC Name

3-(2-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWBWJCAGKHIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-4-hydroxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Monclus, C Masson, A Luxen - Journal of Fluorine Chemistry, 1995 - Elsevier
A convenient asymmetric synthesis of (2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl) propanoic acid, (2S)-2-amino-3-(4-fluoro-3-hydroxyphenyl) propanoic acid and (2S)-2-amino-3-(2-…
Number of citations: 23 www.sciencedirect.com
L Yang, J Zhang, L Si, L Han, B Zhang, H Ma… - European Journal of …, 2016 - Elsevier
GPR40 is an attractive target due to its glucose-stimulated insulin secretion effect with low risk of causing hypoglycemia, which also can be seen from the clinical studies using TAK-875 (…
Number of citations: 24 www.sciencedirect.com

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